molecular formula C18H14FN3OS2 B3006858 4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 315693-83-5

4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole

Cat. No. B3006858
CAS RN: 315693-83-5
M. Wt: 371.45
InChI Key: WTYZQOJAYRGXEO-UHFFFAOYSA-N
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Description

The compound "4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a thieno[2,3-d]pyrimidin-4-yl core suggests potential biological relevance, as similar structures have been synthesized and evaluated for various biological activities, including herbicidal and pesticidal activities, as well as receptor antagonism .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of isoxazole rings, the introduction of fluorophenyl groups, and the creation of thieno[2,3-d]pyrimidin-4-yl moieties. For instance, the synthesis of a related compound with herbicidal activity involved a four-step reaction starting from an ethyl ester and 2-amino-4,6-dimethylpyrimidine . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

Compounds with similar structural motifs have been characterized using techniques such as 1H NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction . These methods can provide detailed information about the molecular structure, including the arrangement of atoms, bond lengths, and angles, as well as the overall three-dimensional shape of the molecule.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidin-4-yl moiety, as part of the compound's structure, may participate in various chemical reactions. The presence of a thiophenyl group could allow for nucleophilic substitution reactions or the formation of coordination complexes with metals. The isoxazole ring could also undergo electrophilic substitution reactions due to the electron-rich nature of the oxygen and nitrogen within the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of a fluorophenyl group could affect the compound's lipophilicity and electronic properties, potentially enhancing its ability to interact with biological targets. The crystalline structure, as determined by X-ray diffraction, can provide insights into the compound's stability, density, and intermolecular interactions, which are important for understanding its behavior in different environments .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Studies have shown that thieno[2,3-d]pyrimidin derivatives can serve as key intermediates in the synthesis of compounds with significant antitumor and antimicrobial activities. For instance, enaminones derived from N-arylpyrazole-containing enaminones have been synthesized and found to exhibit cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, alongside their antimicrobial activity (Riyadh, 2011). Similarly, thiazole derivatives have shown potent antifungal activity and are considered viable candidates for controlling plant diseases and mosquito larvae (Choi et al., 2015).

Synthesis of Novel Organic Molecules

The synthesis of novel organic molecules utilizing thieno[2,3-d]pyrimidin derivatives as intermediates has been explored extensively. For example, novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents have been synthesized, highlighting the versatility of thieno[2,3-d]pyrimidin derivatives in medicinal chemistry (Rahmouni et al., 2016). Moreover, compounds containing the thieno[d]pyrimidine-4-one moiety have been developed under microwave-assisted and conventional conditions, demonstrating promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).

Pesticidal Activities

The pesticidal activities of 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine have been determined against mosquito larvae and a phytopathogenic fungus, showcasing the potential of thieno[2,3-d]pyrimidin derivatives in agricultural applications (Choi et al., 2015).

properties

IUPAC Name

4-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS2/c1-10-14(11(2)23-22-10)7-24-17-16-15(8-25-18(16)21-9-20-17)12-3-5-13(19)6-4-12/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYZQOJAYRGXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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